An In-Depth Technical Guide to 2-(3-Thienyl)quinoline: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-(3-Thienyl)quinoline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-thienyl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details the molecule's chemical structure, physicochemical properties, and a robust synthetic protocol. Furthermore, it explores its photophysical and electrochemical characteristics and delves into its current and potential applications, particularly in drug discovery and organic electronics. This guide is intended to be a valuable resource for researchers and professionals working with quinoline derivatives and related heterocyclic systems.
Introduction: The Significance of the Thienylquinoline Scaffold
The fusion of quinoline and thiophene ring systems creates a class of compounds known as thienylquinolines, which have garnered considerable attention due to their diverse biological and synthetic applications.[1] The quinoline moiety itself is a privileged structure in medicinal chemistry, forming the core of numerous established drugs.[2] The incorporation of a thienyl group can significantly modulate the electronic properties, steric profile, and biological activity of the parent quinoline molecule.[2]
2-(3-Thienyl)quinoline, a specific isomer in this class, presents a unique spatial arrangement of its constituent aromatic rings, influencing its molecular interactions and, consequently, its physical and biological properties. This guide will focus on this particular isomer, providing a detailed examination of its chemical nature and potential utility.
Chemical Structure and Physicochemical Properties
2-(3-Thienyl)quinoline is a heteroaromatic compound composed of a quinoline ring substituted with a thiophene ring at the 2-position, with the linkage occurring at the 3-position of the thiophene ring.
Molecular Formula: C₁₃H₉NS
Molecular Weight: 211.28 g/mol [3]
The planar and conjugated structure of 2-(3-thienyl)quinoline imparts distinct electronic and steric characteristics, making it a subject of interest for various applications, including as a potential therapeutic agent and in the development of organic electronics like organic light-emitting diodes (OLEDs).[4]
Table 1: Physicochemical Properties of Thienylquinoline Isomers
| Property | 2-(2-Thienyl)quinoline | 3-(3-Thienyl)quinoline |
|---|---|---|
| Molecular Weight | 211.28 g/mol | 211.28 g/mol |
| XLogP3 | 3.6 | 3.5 |
| Hydrogen Bond Donor Count | 0 | 0 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Rotatable Bond Count | 1 | 1 |
| Topological Polar Surface Area | 41.1 Ų | 41.1 Ų |
Data for isomers are provided for comparative purposes, sourced from PubChem.[3][5]
Synthesis of 2-(3-Thienyl)quinoline
The synthesis of 2-(3-thienyl)quinoline can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely recognized for its high yields, mild reaction conditions, and tolerance of various functional groups.[6] The general strategy involves the coupling of a quinoline electrophile with a thienylboronic acid derivative.
Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
A reliable method for synthesizing 2-(3-thienyl)quinoline involves the reaction of 2-chloroquinoline with 3-thienylboronic acid in the presence of a palladium catalyst and a base.
Caption: Suzuki-Miyaura synthesis of 2-(3-thienyl)quinoline.
Detailed Experimental Protocol
The following protocol is a representative example of a Suzuki-Miyaura cross-coupling reaction for the synthesis of 2-(3-thienyl)quinoline. Optimization of reaction conditions, such as catalyst choice, base, and temperature, may be necessary to achieve the highest yields.[7]
Materials:
-
2-Chloroquinoline
-
3-Thienylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloroquinoline (1.0 eq), 3-thienylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-(3-thienyl)quinoline.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]
Spectroscopic and Physicochemical Characterization
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on both the quinoline and thiophene rings in the aromatic region (typically δ 7.0-9.0 ppm).
¹³C NMR: The carbon NMR spectrum will display distinct resonances for each of the 13 carbon atoms in the molecule.[8]
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (211.28 m/z).
Infrared Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic rings.
Photophysical and Electrochemical Properties
Thienyl-substituted quinolines and related heterocycles are known to possess interesting photophysical and electrochemical properties, making them suitable for applications in organic electronics.[9][10]
Table 2: Representative Photophysical and Electrochemical Data for Thienyl-Heterocycle Derivatives
| Compound Type | Absorption Max (λₘₐₓ, nm) | Emission Max (λₑₘ, nm) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|---|---|
| 2-(Thienyl)quinoxaline derivatives | - | 401-491 | - | - | - |
| 2,3-Di-(2-thienyl)quinoxaline | - | - | -4.90 to -5.70 | -3.10 to -3.36 | 1.72 to 2.48 |
Data is for related compound classes and serves as an estimation.[9]
The photophysical properties, including absorption and emission spectra, fluorescence quantum yield, and lifetime, can be investigated using UV-Vis and fluorescence spectroscopy.[11] The electrochemical properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be determined by cyclic voltammetry. These parameters are crucial for designing and evaluating materials for applications in OLEDs and other optoelectronic devices.
Applications in Research and Development
The unique structural and electronic features of 2-(3-thienyl)quinoline make it a promising candidate for various applications, particularly in drug discovery and materials science.
Medicinal Chemistry and Drug Development
Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[12][13] The incorporation of a thienyl moiety can enhance these activities or introduce novel pharmacological profiles.[14]
Caption: Potential biological activities of 2-(3-thienyl)quinoline.
Thienylquinolines have been investigated as potential inhibitors of various enzymes and receptors implicated in disease. For instance, derivatives of thieno[3,2-c]quinoline have shown antiproliferative activity in cancer cell lines.[15] The 2-(3-thienyl)quinoline scaffold serves as a valuable starting point for the design and synthesis of new therapeutic agents.
Materials Science and Organic Electronics
The conjugated π-system of 2-(3-thienyl)quinoline gives rise to its potential use in organic electronics. The ability to tune its electronic properties through chemical modification makes it an attractive building block for materials used in:
-
Organic Light-Emitting Diodes (OLEDs): Thienyl-substituted heterocyclic compounds can serve as emitters or host materials in the emissive layer of OLEDs.[4]
-
Organic Photovoltaics (OPVs): The donor-acceptor character that can be engineered into thienylquinoline derivatives makes them suitable for use in the active layer of organic solar cells.
-
Organic Field-Effect Transistors (OFETs): The planar structure and potential for π-π stacking can facilitate charge transport, a key property for semiconductor materials in OFETs.
Conclusion
2-(3-Thienyl)quinoline is a versatile heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its synthesis via robust methods like the Suzuki-Miyaura cross-coupling allows for accessible structural modifications. While specific experimental data for this isomer is still emerging, the properties of related compounds suggest a promising profile for further investigation. This technical guide provides a foundational understanding of 2-(3-thienyl)quinoline, intended to support and inspire future research and development in this exciting area of chemistry.
References
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ResearchGate. (n.d.). (a) Synthesis of thieno[2,3‐b]quinoline and thieno[3,2‐b]quinolines 52.... Available at: [Link]
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PubMed. (n.d.). Synthesis, Reactions, and Biological Activities of Some New thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline Derivatives. Available at: [Link]
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